molecular formula C12H12BrNOS B4622973 3-(5-bromo-2-thienyl)-2-(2,2-dimethylpropanoyl)acrylonitrile

3-(5-bromo-2-thienyl)-2-(2,2-dimethylpropanoyl)acrylonitrile

Cat. No.: B4622973
M. Wt: 298.20 g/mol
InChI Key: JVJGQDCEBUVWGF-VURMDHGXSA-N
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Description

3-(5-bromo-2-thienyl)-2-(2,2-dimethylpropanoyl)acrylonitrile is a useful research compound. Its molecular formula is C12H12BrNOS and its molecular weight is 298.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.98230 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cycloaddition Reactions

Cycloaddition reactions involving halomethylenecyclopropanes, including compounds with bromo and thienyl groups, have been studied for their ability to form complex organic structures. These reactions have high yields and demonstrate the versatility of such compounds in synthesizing new materials and intermediates in organic chemistry (Bottini & Cabral, 1978).

Antimicrobial Activities

The synthesis and cycloaddition reactions of thiophene derivatives have been explored, with some products showing promising antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Ead, Metwalli, & Morsi, 1990).

Organic Sensitizers for Solar Cells

Organic sensitizers with thiophene units have been engineered for solar cell applications, demonstrating high incident photon-to-current conversion efficiencies. This research underscores the potential of such compounds in renewable energy technologies (Kim et al., 2006).

Liquid Crystalline Materials

Studies on liquid crystalline materials incorporating cyanothiophene demonstrate the influence of these compounds on the thermal properties and phase behavior of liquid crystals, which could be significant for display technologies and electronic devices (Miyake, Kusabayashi, & Takenaka, 1984).

Molecular Engineering for Photoluminescence

The synthesis and characterization of novel thiophene derivatives have revealed significant photoluminescent properties, suggesting applications in optical materials and devices that require green fluorescence under UV irradiation (Xu, Yu, & Yu, 2012).

Properties

IUPAC Name

(2Z)-2-[(5-bromothiophen-2-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNOS/c1-12(2,3)11(15)8(7-14)6-9-4-5-10(13)16-9/h4-6H,1-3H3/b8-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJGQDCEBUVWGF-VURMDHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC=C(S1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C\C1=CC=C(S1)Br)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(5-bromo-2-thienyl)-2-(2,2-dimethylpropanoyl)acrylonitrile
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3-(5-bromo-2-thienyl)-2-(2,2-dimethylpropanoyl)acrylonitrile
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3-(5-bromo-2-thienyl)-2-(2,2-dimethylpropanoyl)acrylonitrile
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3-(5-bromo-2-thienyl)-2-(2,2-dimethylpropanoyl)acrylonitrile
Reactant of Route 5
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3-(5-bromo-2-thienyl)-2-(2,2-dimethylpropanoyl)acrylonitrile
Reactant of Route 6
3-(5-bromo-2-thienyl)-2-(2,2-dimethylpropanoyl)acrylonitrile

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